![molecular formula C12H21Cl3N2O B1419729 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride CAS No. 1185300-70-2](/img/structure/B1419729.png)
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride typically involves the reaction of 3-chloroaniline with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various fields:
Chemistry
- Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to new derivatives with potential biological activities.
Biology
- Biochemical Assays: The compound is utilized in biochemical assays to study enzyme activities and interactions with biological receptors.
- Molecular Biology Probes: It acts as a chemical probe in molecular biology studies, aiding in the exploration of molecular interactions and pathways.
Pharmaceutical Development
- Potential Analgesic Properties: Due to its structural similarities with local anesthetics, there is potential for its exploration in pain management therapies.
- Drug Development: The compound may serve as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including neurodegenerative conditions.
Case Study: Local Anesthetic Properties
A study investigated the local anesthetic effects of compounds similar to 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride. Results indicated that modifications to the diethylamino group significantly influenced anesthetic potency and duration of action, suggesting avenues for further drug development .
Case Study: Biochemical Assays
In a series of experiments, researchers employed this compound as a probe to evaluate its binding affinity to specific enzymes involved in metabolic pathways. The findings highlighted its potential role in modulating enzyme activity, providing insights into its utility in drug discovery .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A precursor in the synthesis of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride.
2-(Diethylamino)ethanol: Another precursor used in the synthesis.
4-Chloro-3-nitroaniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Chloro Group : Positioned at the 4th carbon of the aniline ring.
- Diethylamino Group : Enhances solubility and biological interaction.
- Ethoxy Group : Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The diethylamino group enhances its ability to bind to biological molecules, while the chloro and ethoxy groups influence its chemical reactivity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Protein Binding : It has been utilized in studies focusing on protein interactions, suggesting a role in modulating protein function.
Antimicrobial Properties
Research indicates that compounds similar to 3-Chloro-4-[2-(diethylamino)ethoxy]aniline exhibit antimicrobial activities. The presence of the chloro group is often associated with enhanced antibacterial properties.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress. For instance, studies have shown that modifications in the aniline structure can lead to significant neuroprotective effects against neurotoxicity induced by hydrogen peroxide .
Case Studies and Research Findings
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Enzyme Interaction Studies :
- A study demonstrated that derivatives of aniline compounds exhibited varying degrees of inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were noted to be significantly low, indicating potent activity .
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Synthesis and Evaluation :
- Investigations into the synthesis of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline have revealed that structural modifications can greatly affect biological activity. For example, alterations at the para position of the aniline ring have been shown to enhance binding affinity to target proteins.
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Comparative Studies :
- Comparative analysis with other similar compounds (e.g., 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride) suggests that the unique substitution pattern of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline may confer distinct biological activities, particularly in terms of solubility and interaction with biological systems.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride, and how do reaction conditions influence yield?
- Answer : Two primary routes are documented for analogous compounds: (i) nucleophilic substitution between 2-chloro-4-aminophenol and diethylaminoethyl halides, and (ii) post-synthetic modification of pre-functionalized anilines. For example, halogenated intermediates (e.g., 3-chloro-4-hydroxyaniline) can react with 2-(diethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the ethoxy group. Yields typically range from 50–70%, with purity dependent on recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic shifts for the aniline NH₂ (~δ 5.5 ppm) and diethylamino protons (~δ 2.5–3.5 ppm). Mass spectrometry (MS) via ESI+ often shows a molecular ion peak at m/z 279.2 (free base) and chloride adducts. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment, using mobile phases like acetonitrile/water with 0.1% TFA .
Q. What role does this compound serve as a pharmaceutical intermediate?
- Answer : The diethylaminoethoxy moiety is a common pharmacophore in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, structurally similar compounds like GW583340 (a kinase inhibitor) and amiodarone derivatives utilize this group for enhanced solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across cell-based assays?
- Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Methodological solutions include:
- Dose-response profiling : Test a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ trends.
- Metabolic inhibition assays : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability.
- Orthogonal assays : Combine MTT viability assays with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
Q. What computational approaches are used to optimize the diethylaminoethoxy substituent for receptor binding?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like EGFR or adrenergic receptors. Key parameters include:
- Electrostatic potential maps : To identify hydrogen-bonding sites.
- Free energy calculations (MM/PBSA) : To compare binding affinities of substituent variants.
- Pharmacophore alignment : Match the diethylamino group’s spatial orientation with known active ligands (e.g., tyrphostin AG1478) .
Q. How do synthesis-derived impurities affect pharmacological activity, and how can they be controlled?
- Answer : Common impurities include des-ethyl byproducts (e.g., monoethylamino analogs) and halogenated side products. Control strategies involve:
- Reaction monitoring : Use in-situ FTIR to track amine alkylation completion.
- Purification : Preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to separate charged impurities.
- Regulatory standards : Reference USP/EP guidelines for impurity thresholds (e.g., ≤0.15% for any unspecified impurity) .
Properties
IUPAC Name |
3-chloro-4-[2-(diethylamino)ethoxy]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDAGKWIVVFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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